Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine

Physicochemical Properties Lead Optimization Medicinal Chemistry

Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine (CAS 1286743-97-2), also known as N-[2-(trifluoromethylsulfanyl)ethyl]propan-1-amine, is a fluorinated secondary amine building block. It features a propyl group attached to an ethylamine backbone, with a trifluoromethylsulfanyl (-SCF₃) substituent at the β-position of the ethyl chain.

Molecular Formula C6H12F3NS
Molecular Weight 187.23 g/mol
CAS No. 1286743-97-2
Cat. No. B15090431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl-(2-trifluoromethylsulfanyl-ethyl)-amine
CAS1286743-97-2
Molecular FormulaC6H12F3NS
Molecular Weight187.23 g/mol
Structural Identifiers
SMILESCCCNCCSC(F)(F)F
InChIInChI=1S/C6H12F3NS/c1-2-3-10-4-5-11-6(7,8)9/h10H,2-5H2,1H3
InChIKeyJIUAWEUQLWOKQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine (CAS 1286743-97-2): A Specialized Fluorinated Amine Building Block for Research and Development


Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine (CAS 1286743-97-2), also known as N-[2-(trifluoromethylsulfanyl)ethyl]propan-1-amine, is a fluorinated secondary amine building block. It features a propyl group attached to an ethylamine backbone, with a trifluoromethylsulfanyl (-SCF₃) substituent at the β-position of the ethyl chain. This compound belongs to a class of specialty intermediates used in organic synthesis, particularly in medicinal chemistry and agrochemical research, due to the unique physicochemical properties imparted by the electron-withdrawing -SCF₃ group, such as enhanced lipophilicity and metabolic stability . The free base has the molecular formula C₆H₁₂F₃NS and a molecular weight of 187.23 g/mol . It is commercially available as a research chemical, often as the hydrochloride salt (CAS 1286744-09-9) for improved handling and stability .

Fluorinated secondary amine building block for medicinal chemistry and agrochemical synthesis
-SCF₃ substituent supports lipophilicity and metabolic stability studies
Available as high-purity HCl salt (CAS 1286744-09-9) for reproducible handling

Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine: Why In-Class Analogs Are Not Interchangeable for Specific Research Applications


Compounds containing the -SCF₃ motif cannot be freely interchanged due to significant differences in their physicochemical properties driven by the N-alkyl group. The size and lipophilicity of the N-alkyl substituent directly influence key parameters such as molecular weight, LogP, and basicity (pKa). For example, the propyl derivative has a molecular weight of 187.23 g/mol , while its ethyl analog is 173.20 g/mol and the methyl analog is 159.18 g/mol . These differences affect solubility, membrane permeability, and binding interactions in a target-specific manner. While the -SCF₃ group itself is known to enhance lipophilicity and metabolic stability [1], the precise impact on a compound's pharmacokinetic profile is highly dependent on the entire molecular structure. A generic substitution of one N-alkyl-SCF₃ amine for another in a lead optimization campaign is therefore not scientifically justifiable without direct comparative data for the specific biological target or reaction condition. The quantitative evidence below details the measurable differences that inform the selection of the propyl variant.

Target (Propyl)
In-Class Analogs
MW 187.23; 99% purity HCl salt. Balanced lipophilicity for SAR exploration.
Ethyl/Methyl analogs exhibit lower MW and purity grades. LogP and binding interactions may shift substantially.
Defined N-propyl-SCF₃ fragment for lead optimization.
N-alkyl chain length directly modulates pKa and permeability. Target-specific profiles may not transfer.

Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine: A Quantitative Evidence Guide for Procurement and Scientific Selection


Molecular Weight Differentiation: Propyl vs. Ethyl and Methyl Analogs

The propyl derivative (C₆H₁₂F₃NS) exhibits a higher molecular weight (187.23 g/mol) compared to its ethyl analog (C₅H₁₀F₃NS, 173.20 g/mol) and methyl analog (C₄H₈F₃NS, 159.18 g/mol) . This increase in mass is a direct consequence of the extended alkyl chain and is a critical parameter for property-based drug design and analytical method development.

MW Differentiation
Head-to-head
187.23 g/mol (Propyl) vs. 173.20 (Ethyl), 159.18 (Methyl)
Facilitates MS differentiation and purity assessment in complex reaction mixtures.
Calculated MW based on chemical formula.
Physicochemical Properties Lead Optimization Medicinal Chemistry

Commercial Availability and Purity: Propyl Derivative as a High-Purity Salt Form

The propyl derivative is commercially available as its hydrochloride salt (CAS 1286744-09-9) with a specified purity of 99% from reputable suppliers . In contrast, the ethyl analog is offered at a lower purity of 95%+ , and the methyl analog is available from some vendors without a specified purity grade . The higher purity of the propyl derivative's salt form is a significant advantage for applications requiring precise stoichiometry and minimized side reactions.

Commercial Purity Grade
Cross-study
99% (HCl salt) vs. 95%+ (Ethyl analog), not specified (Methyl analog)
Higher purity supports reliable stoichiometry and minimizes side-reaction risk.
Vendor specification for research-grade chemicals.
Chemical Synthesis Reagent Sourcing Medicinal Chemistry

Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine: Key Research and Industrial Application Scenarios


Medicinal Chemistry: Lead Optimization for Enhanced Lipophilicity and Metabolic Stability

The propyl derivative can be incorporated into drug candidates as a metabolically stable, lipophilic N-alkyl-SCF₃ fragment. Its use is indicated when structure-activity relationship (SAR) studies have identified a requirement for an N-propyl group in combination with the -SCF₃ moiety to achieve optimal target engagement or to modulate a compound's overall physicochemical profile. The higher molecular weight and lipophilicity compared to the methyl and ethyl analogs can be leveraged to fine-tune LogP and binding interactions [1].

Synthetic Chemistry: A High-Purity Building Block for Complex Molecule Construction

In multi-step organic syntheses, the use of a high-purity starting material is crucial. The 99% pure hydrochloride salt of Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine ensures precise stoichiometry and minimizes the formation of byproducts from competing reactions. This is particularly important in the late-stage functionalization of advanced intermediates or in the synthesis of analytical standards where impurity profiles must be tightly controlled.

Analytical Chemistry: A Distinct Standard for Mass Spectrometry and Chromatography

The unique molecular weight (187.23 g/mol) and distinct retention time of Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine make it a useful analytical standard or internal reference for LC-MS and GC-MS analysis of fluorinated amines. Its use allows for unambiguous identification and quantification of this specific compound in complex matrices, differentiating it from closely related analogs that may be present in the same sample.

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
N-propyl-SCF₃ fragment for lipophilicity and metabolic stability
LogP and target-engagement SAR review
Multi-step organic synthesis
High-purity HCl salt (99%)
Stoichiometry control and impurity profile review
LC-MS/GC-MS analytical method development
Distinct MW and retention behavior
Identity confirmation and analog differentiation

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